molecular formula C8H13Cl2N3O2 B1458730 methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride CAS No. 126167-34-8

methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride

Katalognummer: B1458730
CAS-Nummer: 126167-34-8
Molekulargewicht: 254.11 g/mol
InChI-Schlüssel: OYBXVUQCSCEIFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride is a bicyclic heterocyclic compound featuring an imidazole ring fused to a partially saturated pyridine ring. Its molecular formula is C₉H₁₃Cl₂N₃O₂ (calculated from , accounting for the dihydrochloride salt and methyl ester), with a molecular weight of 272.13 g/mol (aligned with and ). Key identifiers include CAS number 166814-31-9 and MDL number MFCD27756489 . The dihydrochloride salt enhances water solubility and stability, making it suitable for pharmacological and biochemical research.

Eigenschaften

IUPAC Name

methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.2ClH/c1-13-8(12)7-6-5(2-3-9-7)10-4-11-6;;/h4,7,9H,2-3H2,1H3,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBXVUQCSCEIFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2=C(CCN1)NC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemische Analyse

Biochemical Properties

Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been reported to act as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs) and factor Xa. These interactions are crucial for regulating cellular processes, including cell cycle progression and blood coagulation. The nature of these interactions involves binding to the active sites of the enzymes, thereby inhibiting their catalytic activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the GABA A receptor, acting as a positive allosteric modulator. This modulation can lead to changes in neuronal activity and neurotransmission. Additionally, the compound’s inhibitory effects on CDKs can result in cell cycle arrest, impacting cell proliferation and growth.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For instance, its binding to the active sites of CDKs and factor Xa leads to the inhibition of these enzymes, thereby affecting their respective pathways. Additionally, the compound’s interaction with the GABA A receptor involves binding to specific sites on the receptor, enhancing its activity and modulating neurotransmission.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained inhibition of target enzymes and prolonged effects on cell signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of neurotransmission. At higher doses, toxic or adverse effects may be observed. These effects can include cytotoxicity, disruption of normal cellular processes, and potential damage to tissues and organs. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For instance, the compound may be metabolized by liver enzymes, leading to the formation of metabolites that are excreted through the kidneys. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. Understanding these transport mechanisms is important for predicting the compound’s bioavailability and distribution in the body.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus to exert its effects on gene expression or to the cytoplasm to interact with enzymes and signaling molecules. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

Biologische Aktivität

Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Chemical Name : this compound
  • CAS Number : 1159011-01-4
  • Molecular Formula : C8H11N3O2·2HCl
  • Molecular Weight : 181.19 g/mol

Anticonvulsant Activity

Research indicates that imidazo[4,5-c]pyridine derivatives exhibit anticonvulsant properties. A study demonstrated that certain analogs showed significant protection against seizures in animal models. The mechanism is thought to involve modulation of GABAergic neurotransmission and inhibition of excitatory pathways in the central nervous system (CNS) .

Antitumor Activity

The compound has shown promising anticancer effects in vitro. In particular, studies have reported that it exhibits cytotoxicity against various cancer cell lines. For example, an IC50 value of around 1.61 µg/mL was recorded against certain tumor cells, indicating potent activity . The SAR analysis suggests that modifications at specific positions on the imidazo ring can enhance this activity.

Antimicrobial Properties

Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine derivatives have also been evaluated for antimicrobial activity. In vitro tests indicated effective inhibition against both bacterial and fungal strains with minimum inhibitory concentrations (MICs) ranging from 93.7 to 46.9 μg/mL for bacteria and lower MICs for fungi . The presence of electron-withdrawing groups was found to be crucial for enhancing antimicrobial potency.

Structure-Activity Relationship (SAR)

The biological activity of methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine derivatives can be significantly influenced by their structural modifications. Key observations include:

  • Substituents : The introduction of various substituents at the 1-position of the imidazo ring affects both potency and selectivity.
  • Ring Modifications : Alterations in the nitrogen positioning within the heterocyclic ring can lead to variations in biological efficacy.
Modification Effect on Activity
Methyl group at N1Increases anticonvulsant activity
Halogen substitutionsEnhances anticancer potency
Alkyl groupsModulates antimicrobial properties

Case Studies

  • Anticonvulsant Efficacy : A study involved testing a series of methyl-substituted imidazopyridines in a PTZ-induced seizure model. Results indicated that compounds with specific methyl groups exhibited complete protection against seizures .
  • Cytotoxicity Assessment : In another investigation focusing on cancer therapy, methyl 4,5,6,7-tetrahydro derivatives were tested against various human cancer cell lines. The results demonstrated significant cell death with IC50 values lower than those of standard chemotherapeutics .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a class of tetrahydroimidazo-pyridine derivatives, which are structurally and functionally diverse. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride C₉H₁₃Cl₂N₃O₂ 272.13 166814-31-9 Methyl ester, dihydrochloride salt; discontinued commercially
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride C₇H₁₁Cl₂N₃O₂ 240.09 126167-33-7 Carboxylic acid derivative; lacks methyl ester; lower molecular weight
PD123177 (1-(4-amino-3-methylphenyl)methyl-3-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylate) C₃₀H₃₁N₅O₃ 517.60 - Pharmacologically active; angiotensin II receptor ligand
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate C₁₀H₁₄N₂O₂ 194.23 1623060-27-4 Different ring fusion (imidazo[1,2-a]pyridine); neutral form

Key Observations:

Structural Variations: Ester vs. Ring Fusion and Substituent Position: PD123177 shares the tetrahydroimidazo[4,5-c]pyridine core but has a bulky diphenylacetyl group at position 3 and a carboxylate at position 6, enabling receptor binding . In contrast, the target compound’s ester at position 4 may influence steric interactions in biological systems.

Pharmacological Potential: PD123177 and PD123319 () are angiotensin II receptor ligands, suggesting that the tetrahydroimidazo[4,5-c]pyridine scaffold is pharmacologically relevant.

Synthetic Accessibility :

  • Compounds like PD123177 are synthesized via multi-step routes involving cyclization (e.g., using polyphosphoric acid, as in ), while the target compound’s synthesis remains undocumented in the provided evidence .

Commercial and Storage Considerations :

  • The target compound’s discontinued status () contrasts with the availability of analogs like QE-4891 and QP-2559 (), which are actively cataloged. Storage conditions for the carboxylic acid derivative (CAS 126167-33-7) are unspecified, whereas the dihydrochloride salt likely requires dry, cool conditions .

Vorbereitungsmethoden

Cyclization and Formation of the Imidazo[4,5-c]pyridine Core

A common approach involves the reaction of amino-substituted pyridine derivatives with suitable carbonyl or carbamate reagents to induce cyclization. For example, derivatives of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid have been synthesized by oxidative cyclization using reagents such as bis(trifluoroacetoxy)iodobenzene (PhI(OCOCF3)2) under controlled temperature conditions (0 °C) to afford the tricyclic core in good yield.

  • Example Reaction Conditions :
    • Starting material: Methoxyamine derivatives of amino acids (e.g., d-phenylalanine derivatives).
    • Oxidant: Bis(trifluoroacetoxy)iodobenzene (1 equiv).
    • Solvent: Dichloromethane (CH2Cl2).
    • Temperature: 0 °C for 1 hour.
    • Outcome: Formation of tetrahydroimidazo[4,5-c]pyridine intermediates.

Introduction of the Methyl Ester Group

The methyl ester at the 4-position is introduced either by esterification of the corresponding carboxylic acid or by starting with methyl chloroformate derivatives in earlier steps. For example, methyl chloroformate reacts with amino acid derivatives to form methyl carbamate intermediates, which are subsequently cyclized.

  • Typical Reagents and Conditions :
    • Methyl chloroformate (1.1 equiv).
    • Base: Sodium carbonate aqueous solution.
    • Temperature: Room temperature, stirring for 24 hours.
    • Work-up: Extraction with organic solvents, washing with acid and base solutions, drying over MgSO4.

Salt Formation: Dihydrochloride Preparation

The dihydrochloride salt is typically prepared by treating the free base form of the compound with hydrochloric acid in an appropriate solvent such as ethanol or ethereal solutions. This step improves the compound's stability and solubility.

  • Typical Procedure :
    • Dissolve the free base in ethanol.
    • Add concentrated HCl dropwise under cooling.
    • Stir until precipitation of the dihydrochloride salt occurs.
    • Filter and dry under vacuum.

Representative Synthetic Route Summary Table

Step Starting Material/Intermediate Reagents/Conditions Product/Intermediate Yield (%) Notes
1 d-Phenylalanine or analogues Methyl chloroformate, Na2CO3 (aq), rt, 24 h Methyl carbamate derivatives ~69 Purified by crystallization from ethyl acetate
2 Methyl carbamate derivatives Methoxyamine, EDC, Na2CO3 (aq), rt, 24 h Methoxyamino intermediates - EDC = 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide
3 Methoxyamino intermediates Bis(trifluoroacetoxy)iodobenzene, CH2Cl2, 0 °C Cyclized tetrahydroimidazo[4,5-c]pyridine derivatives 85-90 Flash chromatography purification
4 Cyclized intermediates Pd/C hydrogenolysis (for deprotection) Deprotected intermediates - Hydrogenolysis to remove protecting groups
5 Free base of methyl 4,5,6,7-tetrahydroimidazopyridine HCl in ethanol, cooling Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride - Salt formation improves solubility and stability

Additional Notes from Patent Literature

  • Alkylation reactions on the tetrahydroimidazo[4,5-c]pyridine core have been reported using sodium hydride and alkyl bromides under ice cooling, followed by standard aqueous work-up and purification by column chromatography.
  • Carbamate protecting groups such as benzyloxycarbonyl (Cbz) are commonly used during synthesis to protect amino functionalities and are removed by catalytic hydrogenolysis at later stages.
  • The use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and additives such as N-hydroxybenzotriazole (HOBt) facilitates amide bond formation during intermediate synthesis.

Research Findings and Optimization

  • Reaction times for reduction steps (e.g., borane reduction of intermediates) can be prolonged due to solubility issues, requiring up to 5 days for completion.
  • Selective protection of basic amines at low temperatures (-40 °C) using N-(benzyloxycarbonyloxy)succinimide enables regioselective modifications.
  • Pd-catalyzed cross-coupling reactions allow for functional group transformations such as conversion of bromo substituents to cyano groups, expanding the chemical diversity of the core structure.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C-NMR identifies chemical shifts (e.g., δ 1.45–1.63 ppm for isopropylidene methyl groups) and confirms regiochemistry .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in anomeric configurations (e.g., β-D-ribofuranosyl assignments via J₁',₂' coupling constants) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 508.61 g/mol for related compounds) .

How is this compound utilized as an intermediate in synthesizing pharmacologically active molecules?

Basic Research Question
The compound serves as a precursor for angiotensin II antagonists (e.g., PD123319). Key modifications include:

  • Diphenylacetylation : Introduces lipophilic groups for receptor binding .
  • Carboxylic Acid Functionalization : Enhances solubility and bioavailability via ester hydrolysis .
    Applications in histamine receptor ligands (H3/H4) are also documented, leveraging its bicyclic core for target engagement .

What strategies enable enantioselective synthesis of this compound, and how is stereochemical fidelity assessed?

Advanced Research Question

  • Chiral Auxiliaries : Use of (S)-tert-butoxycarbonyl groups directs stereochemistry during cyclization .
  • Chromatographic Resolution : Chiral HPLC separates enantiomers (e.g., using amylose-based columns) .
  • Circular Dichroism (CD) : Validates absolute configuration by correlating Cotton effects with known standards .

What pharmacological targets are associated with derivatives of this compound, and what in vitro assays validate activity?

Advanced Research Question

  • Angiotensin II Receptor (AT2) : PD123319 derivatives show nM affinity in competitive binding assays (IC₅₀ < 100 nM) .
  • Histamine Receptors : Functional cAMP assays (e.g., H3-mediated Gi coupling) confirm inverse agonism .
    Validation : Radioligand displacement (³H-PD123319) and calcium flux assays in HEK293 cells .

How should researchers address contradictions in NMR or crystallographic data during structural elucidation?

Advanced Research Question

  • Dynamic Effects : Temperature-dependent NMR resolves exchange broadening in tautomeric systems (e.g., imidazole ring protons) .
  • Twinned Crystals : SHELXL’s TWIN/BASF commands model pseudo-merohedral twinning, improving R-factors (<5%) .
  • DFT Calculations : Benchmark experimental shifts against B3LYP/6-31G* optimized geometries .

What are the stability profiles of this compound under varying pH and temperature conditions?

Advanced Research Question

  • Acidic Conditions : Degrades via imidazole ring protonation (t₁/₂ = 2 h at pH 1), monitored by LC-MS .
  • Thermal Stability : Stable ≤80°C (TGA/DSC data), but decomposes above 150°C via decarboxylation .
    Storage Recommendations : Lyophilized solids at -20°C in argon atmosphere prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride
Reactant of Route 2
Reactant of Route 2
methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.